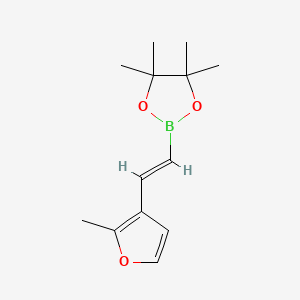
4,4,5,5-Tetramethyl-2-(2-(2-methylfuran-3-yl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a furan ring. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. The reaction is often catalyzed by transition metals such as palladium or copper. For example, the hydroboration of alkynes or alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate intermediate, which undergoes transmetallation and reductive elimination to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: A simpler boronic ester with a similar structure but without the furan ring.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar cross-coupling reactions.
Catecholborane: Another boronic ester with different reactivity and applications.
Uniqueness
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which can impart additional reactivity and selectivity in chemical reactions. This structural feature can enhance its utility in the synthesis of complex organic molecules and biologically active compounds .
Eigenschaften
Molekularformel |
C13H19BO3 |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO3/c1-10-11(7-9-15-10)6-8-14-16-12(2,3)13(4,5)17-14/h6-9H,1-5H3/b8-6+ |
InChI-Schlüssel |
KQMGGVIEKBGHEH-SOFGYWHQSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC=C2)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















